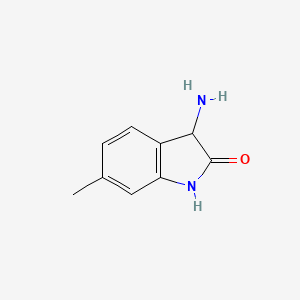![molecular formula C9H11N3 B11921146 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11921146.png)
3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,6-三甲基-1H-吡唑并[4,3-c]吡啶: 是一种杂环化合物,属于吡唑并吡啶类。这类化合物以吡唑环与吡啶环稠合而成双环结构为特征。在吡唑并[4,3-c]吡啶环体系的3、4和6位存在三个甲基,赋予该化合物独特的化学和物理性质。
准备方法
合成路线和反应条件
3,4,6-三甲基-1H-吡唑并[4,3-c]吡啶的合成通常涉及以下步骤:
吡唑环的形成: 第一步涉及在酸性或碱性条件下,肼衍生物与1,3-二酮或α,β-不饱和羰基化合物反应形成吡唑环。
与吡啶的环化: 然后将吡唑中间体与吡啶衍生物进行环化。这一步通常需要使用强酸或强碱来促进环闭合。
甲基化: 最后一步是引入3、4和6位的甲基。这可以通过在碱存在下使用甲基化试剂(如甲基碘或硫酸二甲酯)进行烷基化反应来实现。
工业生产方法
3,4,6-三甲基-1H-吡唑并[4,3-c]吡啶的工业生产可能涉及连续流动工艺以提高产率和纯度。使用自动化反应器和优化的反应条件可以显著提高合成的效率。
化学反应分析
反应类型
3,4,6-三甲基-1H-吡唑并[4,3-c]吡啶会发生各种化学反应,包括:
氧化: 可以使用氧化剂(如高锰酸钾或过氧化氢)氧化该化合物,形成相应的氧化物。
还原: 可以使用还原剂(如硼氢化钠或氢化铝锂)进行还原反应,得到还原衍生物。
取代: 该化合物可以进行取代反应,特别是在甲基处,使用亲核试剂(如卤化物或胺)。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 在碱(如氢氧化钠)存在下的卤化物或胺。
主要产物
氧化: 形成吡唑并吡啶氧化物。
还原: 形成还原的吡唑并吡啶衍生物。
取代: 形成取代的吡唑并吡啶衍生物。
科学研究应用
3,4,6-三甲基-1H-吡唑并[4,3-c]吡啶在科学研究中有几种应用:
化学: 用作合成更复杂杂环化合物的构建单元。
生物学: 研究其作为具有抗菌和抗癌特性的生物活性分子的潜力。
医学: 探索其潜在的治疗应用,特别是在开发靶向特定酶或受体的新药方面。
工业: 用于开发先进材料,以及作为各种化学反应中的催化剂。
作用机制
3,4,6-三甲基-1H-吡唑并[4,3-c]吡啶的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可以与活性位点结合,抑制或调节这些靶标的活性。这种相互作用会导致各种生物学效应,包括抑制细胞增殖、诱导凋亡或调节代谢途径。
相似化合物的比较
3,4,6-三甲基-1H-吡唑并[4,3-c]吡啶可以与其他类似化合物进行比较,例如:
1H-吡唑并[3,4-b]吡啶: 吡唑并吡啶家族的另一个成员,具有不同的取代模式。
3,4-二氨基-6-叠氮-1H-吡唑并[4,3-c]吡啶: 一种含有氨基和叠氮基的化合物,显示出不同的化学反应性和应用。
3-(4-氨基-1-叔丁基-1H-吡唑并[3,4-d]嘧啶-3-基)苯酚: 一种具有独特生物活性的苯基吡唑衍生物。
属性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
3,4,6-trimethyl-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C9H11N3/c1-5-4-8-9(6(2)10-5)7(3)11-12-8/h4H,1-3H3,(H,11,12) |
InChI 键 |
UCBGTDYKSFSWPE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NNC(=C2C(=N1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


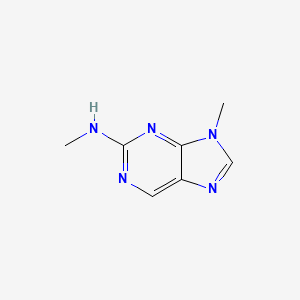
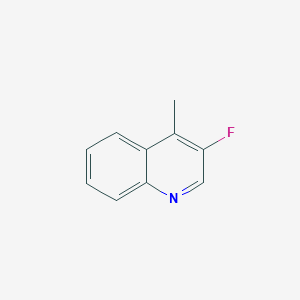


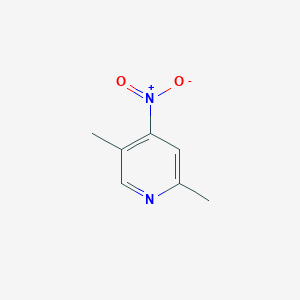
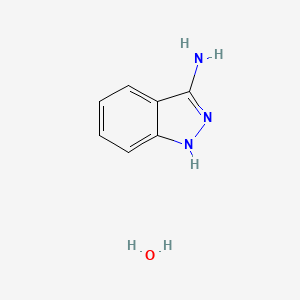
![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol](/img/structure/B11921106.png)


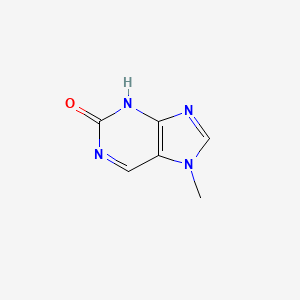
![2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11921133.png)
![7'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11921139.png)
